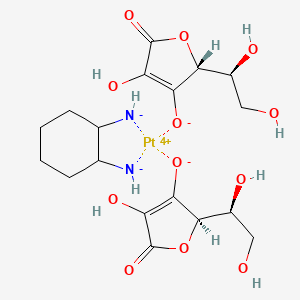
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves the reaction of platinum salts with L-ascorbic acid and 1,2-cyclohexanediamine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity compounds suitable for research and application .
Analyse Chemischer Reaktionen
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized platinum complexes, while reduction reactions may produce reduced platinum species .
Wissenschaftliche Forschungsanwendungen
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology, it is studied for its potential as an anticancer agent, as platinum compounds are known to interact with DNA and inhibit cell proliferation. In medicine, it is explored for its therapeutic potential in treating cancer and other diseases. Additionally, this compound has industrial applications in the production of high-performance materials and catalysts .
Wirkmechanismus
The mechanism of action of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of DNA damage response pathways .
Vergleich Mit ähnlichen Verbindungen
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA interaction, Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- is unique due to its specific ligands, L-ascorbic acid, and 1,2-cyclohexanediamine. These ligands may confer different pharmacokinetic and pharmacodynamic properties, potentially leading to variations in efficacy and toxicity profiles .
Eigenschaften
Molekularformel |
C18H26N2O12Pt |
|---|---|
Molekulargewicht |
657.5 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.2C6H8O6.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h5-8H,1-4H2;2*2,5,7-10H,1H2;/q-2;;;+4/p-2/t;2*2-,5+;/m.00./s1 |
InChI-Schlüssel |
SYTQZHBSTPGQGL-XKBNQBCOSA-L |
Isomerische SMILES |
C1CCC(C(C1)[NH-])[NH-].C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


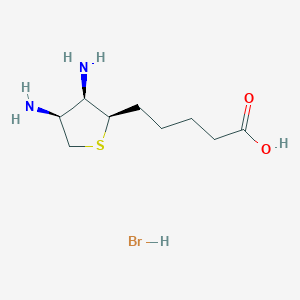
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

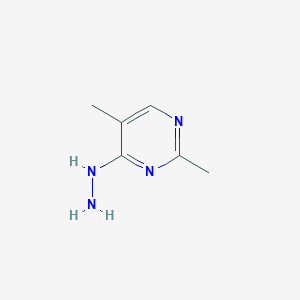

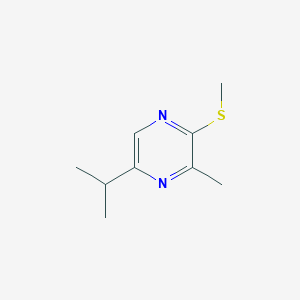
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

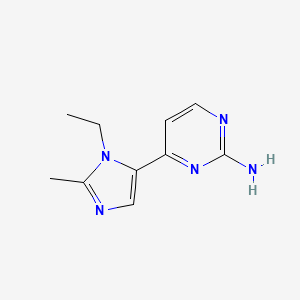
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

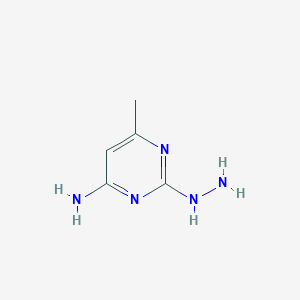
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

